RTD-1

Antimicrobial peptides Cyclic peptides Structure-activity relationship

RTD-1 (Rhesus Theta Defensin-1) is an 18-amino acid macrocyclic host defense peptide belonging to the θ-defensin family, originally isolated from rhesus macaque leukocytes. It is characterized by a unique backbone cyclized through peptide bonds and stabilized by three parallel disulfide bonds, forming a cyclic cystine ladder motif.

Molecular Formula
Molecular Weight
Cat. No. B1575951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRTD-1
Structural Identifiers
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Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
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RTD-1 (Rhesus Theta Defensin-1): Macrocyclic Host Defense Peptide for Antimicrobial and Immunomodulatory Research Applications


RTD-1 (Rhesus Theta Defensin-1) is an 18-amino acid macrocyclic host defense peptide belonging to the θ-defensin family, originally isolated from rhesus macaque leukocytes [1]. It is characterized by a unique backbone cyclized through peptide bonds and stabilized by three parallel disulfide bonds, forming a cyclic cystine ladder motif [2]. Unlike α- and β-defensins, which are linear peptides of 29–42 amino acids, RTD-1 is the prototype of the only known class of cyclic polypeptides expressed in the animal kingdom [3]. It exhibits broad-spectrum antimicrobial activity against bacteria and fungi, as well as immunomodulatory properties, making it a molecule of interest for research in infectious disease, inflammation, and peptide therapeutic development [4].

Why RTD-1 Cannot Be Substituted with Other Defensins or Linear Antimicrobial Peptides


RTD-1 cannot be generically substituted with α-defensins (e.g., HNP-1), β-defensins (e.g., HBD-2), or acyclic antimicrobial peptides (e.g., protegrin-1) due to fundamental differences in molecular architecture and consequent biological behavior. Its macrocyclic backbone and parallel disulfide arrangement confer proteolytic stability, lack of amphiphilic character, and a distinct membrane interaction mechanism not shared by linear defensins [1]. Direct comparative studies demonstrate that these structural differences translate into quantitatively divergent antimicrobial potency, cytotoxicity profiles, mechanism of antiviral action, and in vivo pharmacokinetics that are not interchangeable across defensin classes [2].

RTD-1 Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Cyclic RTD-1 Exhibits 3-Fold Higher Antibacterial Activity Than Its Open-Chain Analogue oRTD-1

Direct comparison of native cyclic RTD-1 with its synthetic linear analogue oRTD-1 demonstrates that backbone cyclization confers a 3-fold increase in antibacterial activity [1]. NMR structural analysis revealed that both peptides adopt very similar extended β-hairpin conformations in aqueous solution, indicating that the enhanced activity of the cyclic form arises from the absence of charged termini rather than from major conformational differences [1].

Antimicrobial peptides Cyclic peptides Structure-activity relationship

RTD-1 Kills Candida albicans >200-Fold More Potently and with Complete Protease Resistance Compared to Histatin 5

In a direct head-to-head comparison against the extensively characterized human salivary anticandidal peptide histatin 5 (Hst 5), RTD-1 demonstrated fungicidal activity at >200-fold lower concentrations and with substantially faster killing kinetics [1]. RTD-1 remained completely resistant to degradation by Candida proteases for 2 hours under conditions that rapidly and completely degraded Hst 5 [1]. Additionally, RTD-1's anticandidal activity was independent of mitochondrial ATP production, unlike Hst 5, indicating a distinct and potentially advantageous mechanism of action against metabolically quiescent fungal cells [1].

Antifungal peptides Candida albicans Protease resistance Multidrug-resistant fungi

RTD-1 Demonstrates Substantially Greater Cytocidal Selectivity Than Protegrin-1 with Minimal Human Cell Toxicity

Comparative evaluation of RTD 1-3 and protegrin-1 (PG-1) revealed that while both exhibited similar microbicidal potencies against E. coli, S. aureus, and C. albicans in low-ionic-strength buffers, their cytotoxicity profiles diverged dramatically [1]. PG-1 was toxic to human fibroblasts and caused marked lysis of erythrocytes, whereas RTD 1-3 were neither cytotoxic nor hemolytic [1]. This differential selectivity is quantitatively expressed as substantially greater cytocidal selectivity for RTD 1-3 compared to PG-1, establishing RTD-1 as the preferred choice when mammalian cell compatibility is required [1].

Cytotoxicity Therapeutic index Antimicrobial peptides Selectivity

In Vivo Efficacy in Pseudomonas aeruginosa Lung Infection: Nebulized RTD-1 Reduces Bacterial Burden by 1.30 log10 CFU

In a murine model of chronic P. aeruginosa lung infection using CFTR F508del-homozygous mice, nebulized RTD-1 treatment for 7 days produced statistically significant reductions across multiple clinically relevant endpoints [1]. Quantitative analysis demonstrated a mean reduction in lung P. aeruginosa burden of 1.30 log10 CFU (P=0.0061), a mean reduction in airway leucocytes of 0.37 log10 (P=0.0012), and attenuation of weight loss by a mean difference of 12.62% at day 7 (P<0.05) compared to vehicle-treated controls [1]. In vitro, RTD-1 exhibited MIC90=8 mg/L against both mucoid and non-mucoid P. aeruginosa clinical isolates from CF patients, with no cross-resistance observed in MDR or colistin-resistant isolates [1].

Cystic fibrosis Pseudomonas aeruginosa In vivo efficacy Lung infection

Preclinical Pharmacokinetics: RTD-1 Demonstrates Extensive Tissue Distribution and Favorable Safety Profile with NOAEL of 10–15 mg/kg/day

Comprehensive preclinical pharmacokinetic and safety evaluation of intravenous RTD-1 in rats and monkeys established a no observed adverse effect level (NOAEL) of 10 mg/kg/day in rats and 15 mg/kg/day in monkeys [1]. Volume of distribution at steady state (Vss) ranged between 550 and 1,461 mL/kg across species, indicating extensive tissue distribution validated by [14C]RTD-1 biodistribution studies [1]. Pharmacokinetic analysis revealed greater-than-dose-proportional increases in AUC0-∞ (e.g., 8-fold increase from 5 mg/kg to 20 mg/kg in rats), suggestive of nonlinear pharmacokinetics [1]. Interspecies allometric scaling predicted human clearance of 6.48 L/h and Vss of 28.0 L for a 70 kg adult, with an estimated human equivalent dose of 0.36–0.83 mg/kg/day to achieve therapeutic plasma exposures [1].

Pharmacokinetics Safety Tissue distribution Preclinical development

RTD-1 Inhibits Anthrax Lethal Factor Protease with IC50=390 nM; Optimized Analog Achieves 10-Fold Improvement

RTD-1 functions as a noncompetitive inhibitor of anthrax lethal factor (LF) protease with IC50=390±20 nM and Ki=365±20 nM, while showing weak inhibition of the related mammalian metalloprotease TACE (Ki=4.45±0.48 μM) [1]. Through full-sequence amino acid scanning and optimized cyclization-folding synthesis, researchers developed an RTD-1-based symmetrical analog enriched in Arg and Trp residues that exhibited approximately 10-fold greater LF inhibitory activity (IC50=43±3 nM, Ki=18±1 nM) while retaining native RTD-1-like structure [1].

Protease inhibition Anthrax lethal factor Metalloprotease Peptide engineering

Optimal Research and Industrial Application Scenarios for RTD-1 Based on Quantitative Differentiation Evidence


Antifungal Research Requiring Protease-Resistant Peptides Active Against Multidrug-Resistant Candida Species

RTD-1 is ideally suited for antifungal research applications involving drug-resistant Candida species, particularly C. albicans and the emerging MDR pathogen C. auris. Its >200-fold potency advantage over histatin 5 and complete resistance to Candida proteases for ≥2 hours make it the preferred choice for studies in protease-rich environments where linear antifungal peptides are rapidly inactivated [1]. RTD-1's independence from mitochondrial ATP production further positions it for investigations targeting metabolically quiescent or biofilm-embedded fungal populations.

Gram-Negative Respiratory Infection Models Requiring In Vivo Efficacy with Favorable Safety Margins

RTD-1 is the appropriate selection for preclinical models of chronic P. aeruginosa lung infection, including cystic fibrosis research applications. Its demonstrated in vivo reduction of bacterial lung burden by 1.30 log10 CFU, combined with MIC90=8 mg/L against MDR and colistin-resistant P. aeruginosa clinical isolates, provides quantitative justification over alternative peptides lacking comparable in vivo validation [1][2]. The established NOAEL of 10–15 mg/kg/day across species supports dose-ranging studies with predictable safety windows.

Cell-Based Assays Requiring Antimicrobial Activity Without Mammalian Cytotoxicity

For experimental systems where antimicrobial activity must be achieved without compromising mammalian cell viability, RTD-1 is the indicated choice over protegrin-1 and related acyclic cathelicidin peptides. Direct comparative data demonstrate that RTD 1-3 are non-cytotoxic to human fibroblasts and non-hemolytic, whereas protegrin-1 causes marked toxicity to both cell types at comparable antimicrobial concentrations [1]. This differential selectivity is critical for co-culture models, tissue explant studies, and any application where host cell integrity is essential.

Cyclic Peptide Scaffold Development and Structure-Activity Relationship Studies

RTD-1 serves as a validated scaffold for cyclic peptide engineering programs, with demonstrated amenability to amino acid scanning and optimization without loss of native conformation. The 3-fold activity advantage of cyclic RTD-1 over its linear analogue establishes the cyclic backbone as a critical determinant of potency [1]. The successful generation of an analog with 10-fold improved LF protease inhibitory activity demonstrates the scaffold's capacity for rational optimization [2].

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